N-(2-sulfamoylethyl)acetamide
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Overview
Description
N-(2-sulfamoylethyl)acetamide is an organic compound with the molecular formula C4H10N2O3S It is a derivative of acetamide, featuring a sulfamoylethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-sulfamoylethyl)acetamide can be synthesized through the reaction of acetamide with 2-chloroethanesulfonamide under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled environment, minimizing side reactions and maximizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-sulfamoylethyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield acetic acid and 2-sulfamoylethylamine.
Oxidation: Oxidative reactions can convert the sulfamoylethyl group into sulfonic acid derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Hydrolysis: Acetic acid and 2-sulfamoylethylamine.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
N-(2-sulfamoylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a dihydrofolate reductase inhibitor, which could make it useful in the development of antimicrobial and anticancer agents.
Biology: The compound’s ability to inhibit certain enzymes makes it a candidate for studying enzyme kinetics and mechanisms.
Industry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-sulfamoylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and cell division . This inhibition can lead to the suppression of bacterial growth or cancer cell proliferation.
Comparison with Similar Compounds
Acetamide: A simpler analog without the sulfamoylethyl group, used as a plasticizer and industrial solvent.
N,N-dimethylacetamide: A related compound with two methyl groups attached to the nitrogen, widely used as a solvent in organic synthesis.
Uniqueness: N-(2-sulfamoylethyl)acetamide is unique due to the presence of the sulfamoylethyl group, which imparts distinct chemical properties and biological activities. This functional group allows for specific interactions with enzymes and other biological targets, making it a valuable compound in medicinal chemistry and other research areas.
Properties
IUPAC Name |
N-(2-sulfamoylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c1-4(7)6-2-3-10(5,8)9/h2-3H2,1H3,(H,6,7)(H2,5,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIYCLNDWWQUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251040-48-8 |
Source
|
Record name | N-(2-sulfamoylethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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